molecular formula C10H10N2O3 B7767718 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

Cat. No.: B7767718
M. Wt: 206.20 g/mol
InChI Key: VKCBSAZYBXYKRW-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate is a chemical compound with the molecular formula C10H8N2O2H2O It is a derivative of naphthyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate typically involves the reaction of 2-methyl-1,8-naphthyridine with a carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate involves its interaction with specific molecular targets. It can bind to DNA and interfere with the synthesis of RNA and proteins, leading to its biological effects. The pathways involved in its action include inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate is unique due to the presence of both the methyl and carboxylic acid groups, which confer specific chemical and biological properties. This makes it distinct from other naphthyridine derivatives and useful in various applications .

Properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6;/h2-5H,1H3,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBSAZYBXYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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